molecular formula C13H15N5O2 B2469279 1-(3-(pyridin-2-yloxy)pyrrolidin-1-yl)-2-(1H-1,2,4-triazol-1-yl)ethanone CAS No. 1903032-18-7

1-(3-(pyridin-2-yloxy)pyrrolidin-1-yl)-2-(1H-1,2,4-triazol-1-yl)ethanone

Cat. No.: B2469279
CAS No.: 1903032-18-7
M. Wt: 273.296
InChI Key: FCXNXTLDANNBJQ-UHFFFAOYSA-N
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Description

1-(3-(Pyridin-2-yloxy)pyrrolidin-1-yl)-2-(1H-1,2,4-triazol-1-yl)ethanone is a synthetic chemical scaffold designed for research purposes, integrating a pyridine-oxypyrrolidine moiety and a 1,2,4-triazole ring. This specific molecular architecture is of significant interest in medicinal chemistry for constructing novel pharmacophores. Heterocyclic compounds containing nitrogen atoms, such as triazoles and pyridines, are fundamental in drug discovery due to their versatile binding capabilities with biological targets . The 1,2,4-triazole nucleus, in particular, is a privileged structure in the development of bioactive molecules and is present in compounds investigated for a range of therapeutic areas . Similarly, the pyrrolidine ring is a common feature in pharmaceuticals that contributes to the three-dimensional structure and pharmacokinetic properties of a molecule. This reagent is intended for use in hit-to-lead optimization campaigns, primarily as a building block for the synthesis of more complex molecules with potential biological activity. Researchers may employ it in the design and development of small-molecule libraries for high-throughput screening against various enzymatic or cellular targets. This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

1-(3-pyridin-2-yloxypyrrolidin-1-yl)-2-(1,2,4-triazol-1-yl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15N5O2/c19-13(8-18-10-14-9-16-18)17-6-4-11(7-17)20-12-3-1-2-5-15-12/h1-3,5,9-11H,4,6-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FCXNXTLDANNBJQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1OC2=CC=CC=N2)C(=O)CN3C=NC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-(pyridin-2-yloxy)pyrrolidin-1-yl)-2-(1H-1,2,4-triazol-1-yl)ethanone typically involves multi-step organic reactions. One possible route could involve the following steps:

    Formation of the pyrrolidine ring: Starting from a suitable precursor, the pyrrolidine ring can be synthesized through cyclization reactions.

    Attachment of the pyridine moiety: The pyridine ring can be introduced via nucleophilic substitution reactions.

    Introduction of the triazole ring: The triazole ring can be formed through a cycloaddition reaction, such as the Huisgen 1,3-dipolar cycloaddition.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of catalysts, controlled reaction conditions, and purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

1-(3-(pyridin-2-yloxy)pyrrolidin-1-yl)-2-(1H-1,2,4-triazol-1-yl)ethanone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound.

    Substitution: Nucleophilic or electrophilic substitution reactions can be employed to replace specific atoms or groups within the molecule.

Common Reagents and Conditions

Common reagents for these reactions might include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions would be optimized based on the desired transformation.

Major Products

The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield a ketone or aldehyde, while substitution could introduce new functional groups such as halides or alkyl groups.

Scientific Research Applications

Key Structural Features

FeatureDescription
Pyridine Ring Contributes to electron delocalization and potential binding interactions.
Pyrrolidine Moiety Enhances solubility and stability in biological systems.
Triazole Group Known for its role in enhancing bioactivity and serving as a scaffold for drug development.

Anticancer Activity

Research indicates that compounds containing both pyridine and triazole moieties exhibit significant anticancer properties. Studies have shown that 1-(3-(pyridin-2-yloxy)pyrrolidin-1-yl)-2-(1H-1,2,4-triazol-1-yl)ethanone can inhibit tumor growth by interacting with specific cellular pathways involved in cancer progression. For instance, derivatives of this compound have been evaluated for their ability to induce apoptosis in cancer cells and inhibit cell proliferation .

Antimicrobial Properties

The compound has also demonstrated antimicrobial activity against various pathogens. Its structural components allow it to interact effectively with microbial cell membranes or essential enzymes, leading to inhibition of growth. Studies have highlighted its effectiveness against both gram-positive and gram-negative bacteria, as well as certain fungal strains .

Fungicide Development

The triazole component of the compound aligns it with the class of triazole fungicides widely used in agriculture. These compounds are effective against a range of fungal pathogens affecting crops. Research has focused on optimizing the synthesis of this compound to enhance its fungicidal efficacy while minimizing environmental impact .

Crop Protection

In addition to its fungicidal properties, the compound's potential as a pesticide is being explored. Its ability to disrupt critical biological processes in pests makes it a candidate for developing new agrochemicals that are less harmful to beneficial insects and the environment .

Synthesis of Novel Materials

The unique chemical structure of this compound serves as a versatile building block for synthesizing more complex materials. Researchers are investigating its use in creating polymers or nanomaterials with specific properties tailored for applications in electronics or drug delivery systems .

Drug Delivery Systems

The compound's solubility characteristics make it suitable for incorporation into drug delivery systems. Its ability to form stable complexes with various drugs can enhance bioavailability and targeted delivery mechanisms .

Mechanism of Action

The mechanism of action for this compound would depend on its specific application. In medicinal chemistry, it might interact with molecular targets such as enzymes, receptors, or nucleic acids. The pathways involved could include inhibition of enzyme activity, modulation of receptor signaling, or binding to DNA/RNA.

Comparison with Similar Compounds

Triazole-Ethanone Derivatives with Aryl/Heteroaryl Substituents

Compounds sharing the 1,2,4-triazole-ethanone core but differing in substituents are prevalent in antifungal research. Key examples include:

Compound Name Substituents Biological Activity Synthesis Yield Key Data Sources
1-(2,4-Dichlorophenyl)-2-(1H-1,2,4-triazol-1-yl)ethanone (M2) 2,4-Dichlorophenyl Metabolite of azole antifungals N/A MS/MS confirmation
1-(4-Methoxyphenyl)-2-(1H-1,2,4-triazol-1-yl)ethanone 4-Methoxyphenyl Crystallographic analysis N/A Dihedral angles: 2.9° (ethanone-phenyl), 83.4° (ethanone-triazole)
Voriconazole Impurity A (1-(2,4-Difluorophenyl)-2-(1H-1,2,4-triazol-1-yl)ethanone) 2,4-Difluorophenyl Antifungal impurity N/A Commercial reference standard

Key Observations :

  • Electron-withdrawing groups (e.g., Cl, F) enhance metabolic stability and antifungal activity, as seen in M2 and voriconazole impurities .

Pyrrolidine-Linked Triazole Derivatives

Compounds combining pyrrolidine and 1,2,4-triazole moieties via ethanone linkers are synthesized for diverse applications:

Compound Name Substituents Synthesis Yield Key Properties Data Sources
2-[4-(Pyridin-2-yl)-1H-1,2,3-triazol-1-yl]-1-(pyrrolidin-1-yl)ethanone (2cae) Pyridin-2-yl 87% LC-MS: m/z 258 ([M + 1]⁺)
2-[4-(Thiophen-3-yl)-1H-1,2,3-triazol-1-yl]-1-(pyrrolidin-1-yl)ethanone (2cad) Thiophen-3-yl 88% LC-MS: m/z 263 ([M + 1]⁺)

Key Observations :

  • Pyrrolidine enhances solubility and bioavailability due to its hydrophilic nature.
  • Heteroaryl substituents (e.g., pyridine, thiophene) modulate electronic properties, affecting binding to enzymatic targets .

Antifungal Agents and Metabolites

Several triazole-containing compounds are clinically used antifungals or their metabolites:

Compound Name Role Key Features Data Sources
Fluconazole Antifungal drug 1,2,4-Triazole core
Itraconazole Metabolite (M2) CYP3A4-mediated metabolite Retains triazole moiety
2-(4-Fluorophenylamino)-1-(1H-1,2,4-triazol-1-yl)ethanone (4d) Novel antifungal candidate IR: 1683 cm⁻¹ (C=O stretch)

Key Observations :

  • The 1,2,4-triazole ring is critical for inhibiting fungal lanosterol 14α-demethylase .
  • Fluorinated analogs (e.g., 4d) exhibit enhanced antifungal potency due to improved membrane permeability .

Spectroscopic Confirmation

  • NMR/IR : Consistent C=O stretches (~1680–1720 cm⁻¹) and pyrrolidine/triazole proton signals (δ 2.2–4.2 ppm) .
  • LC-MS/MS : Used for metabolite identification (e.g., M2) .

Biological Activity

1-(3-(Pyridin-2-yloxy)pyrrolidin-1-yl)-2-(1H-1,2,4-triazol-1-yl)ethanone is a compound of interest due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The compound has the following chemical structure:

  • Molecular Formula : C15_{15}H16_{16}N2_2O2_2
  • Molecular Weight : 288.4 g/mol
  • CAS Number : 1904335-27-8

The biological activity of this compound is attributed to its interaction with various molecular targets. It is believed to modulate enzyme activity and receptor interactions, influencing pathways associated with inflammation and cancer proliferation. Specifically, the triazole moiety is known for its role in inhibiting certain enzymes involved in cancer cell growth and survival .

Anticancer Activity

Recent studies have indicated that derivatives of triazole compounds exhibit significant anticancer properties. For instance, the compound has shown effectiveness against various cancer cell lines by inducing apoptosis and inhibiting cell proliferation. In vitro studies have reported IC50_{50} values indicating its potency against specific cancer types.

Cancer Cell Line IC50_{50} Value (µM)
HCT-116 (Colon)6.2
T47D (Breast)27.3

These findings suggest that the compound may serve as a lead for developing new anticancer agents .

Anti-inflammatory Activity

The compound's potential as an anti-inflammatory agent has also been explored. It appears to inhibit the production of pro-inflammatory cytokines and reduce the activity of cyclooxygenase enzymes (COX-1 and COX-2), which are crucial in mediating inflammatory responses .

Study on Anticancer Properties

A study published in PMC highlighted the synthesis and evaluation of triazole derivatives, including our compound of interest. The results demonstrated that compounds with similar structures effectively inhibited tumor growth in vivo models, showcasing their therapeutic potential against malignancies .

Anti-inflammatory Mechanism Investigation

Another investigation focused on the anti-inflammatory effects of related pyridine derivatives. The study detailed how these compounds reduced inflammation markers in rat models, suggesting a similar mechanism might be applicable to this compound .

Q & A

Q. Advanced Research Focus

  • DFT-based studies :
    • Frontier Molecular Orbital (FMO) analysis to predict nucleophilic/electrophilic sites. For example, the triazole moiety often exhibits high electron density, favoring interactions with biological targets .
    • Molecular docking to simulate binding to fungal cytochrome P450 enzymes or bacterial receptors, correlating with experimental fungicidal data .
  • Solvent effects : Polarizable Continuum Model (PCM) calculations to assess solvation energy and stability in aqueous environments .

How are structure-activity relationships (SARs) analyzed for its fungicidal activity?

Q. Advanced Research Focus

  • Bioactivity assays : Fungicidal activity is tested against Candida spp. or Aspergillus spp. using agar dilution methods (IC₅₀ values typically 10–50 µM) .
  • SAR insights :
    • Pyridin-2-yloxy groups enhance membrane permeability due to lipophilic character.
    • Triazole rings contribute to hydrogen bonding with fungal lanosterol 14α-demethylase .
    • Substitution at the pyrrolidine 3-position (e.g., hydroxymethyl groups) modulates solubility and target affinity .

What analytical methods are employed to resolve reaction intermediates or degradation products?

Q. Advanced Research Focus

  • Chromatography :
    • Reverse-phase HPLC with UV detection (λ = 254 nm) to separate intermediates (e.g., hydrazone byproducts) .
    • Gas chromatography-mass spectrometry (GC-MS) for volatile degradation products.
  • Spectroscopy :
    • 13C NMR and 2D COSY to assign carbon environments and confirm regioselectivity in cyclization steps .

How do pH and temperature influence the stability of this compound in biological assays?

Q. Advanced Research Focus

  • pH-dependent stability :
    • The compound degrades in acidic conditions (pH < 3) via protonation of the triazole nitrogen, leading to ring-opening. Buffered solutions (pH 7.4) are recommended for in vitro assays .
  • Thermal stability :
    • Differential Scanning Calorimetry (DSC) shows decomposition above 200°C, requiring storage at −20°C for long-term stability .

What are the challenges in scaling up synthesis, and how are they addressed?

Q. Advanced Research Focus

  • Key issues :
    • Low yields (<40%) in cyclocondensation steps due to steric hindrance from the pyrrolidine ring .
    • Exothermic reactions during triazole formation, requiring controlled addition of reagents.
  • Solutions :
    • Flow chemistry systems to improve heat dissipation and mixing efficiency.
    • Use of microwave-assisted synthesis to reduce reaction time and improve reproducibility .

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